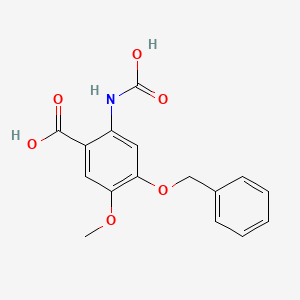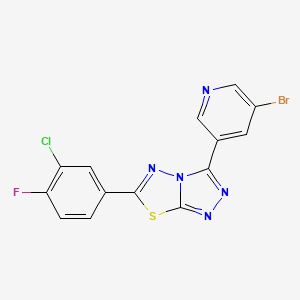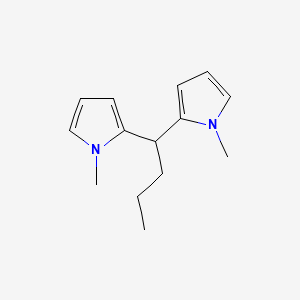
(33R,35S,91R,92R,5S,E)-5-(tert-butyl)-14,14-difluoro-4,7-dioxo-2,8,10-trioxa-6-aza-1(2,3)-quinoxalina-3(3,1)-pyrrolidina-9(1,2)-cyclopentanacyclotetradecaphan-12-ene-35-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Die Verbindung mit der Kennung „CID 66800387“ ist eine chemische Einheit, die in der PubChem-Datenbank registriert ist
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von CID 66800387 beinhaltet eine Reihe von chemischen Reaktionen, die bestimmte Reagenzien und Bedingungen erfordern. Der genaue Syntheseweg kann variieren, umfasst aber in der Regel die Verwendung organischer Lösungsmittel, Katalysatoren und kontrollierter Temperatur- und Druckbedingungen, um die gewünschte chemische Struktur zu erreichen.
Industrielle Produktionsverfahren
In industriellen Umgebungen wird die Produktion von CID 66800387 unter Verwendung optimierter Prozesse im großen Maßstab durchgeführt, um eine hohe Ausbeute und Reinheit zu gewährleisten. Dies beinhaltet häufig den Einsatz von großtechnischen Reaktoren, Durchflusssystemen und fortschrittlichen Reinigungsverfahren wie Chromatographie und Kristallisation.
Chemische Reaktionsanalyse
Reaktionstypen
CID 66800387 durchläuft verschiedene Arten chemischer Reaktionen, darunter:
Oxidation: Diese Reaktion beinhaltet die Zugabe von Sauerstoff oder die Entfernung von Wasserstoff, oft unter Verwendung von Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid.
Reduktion: Diese Reaktion beinhaltet die Zugabe von Wasserstoff oder die Entfernung von Sauerstoff, typischerweise unter Verwendung von Reduktionsmitteln wie Lithiumaluminiumhydrid oder Natriumborhydrid.
Substitution: Diese Reaktion beinhaltet den Austausch einer funktionellen Gruppe gegen eine andere, oft unter Verwendung von Reagenzien wie Halogenen oder Nukleophilen.
Häufige Reagenzien und Bedingungen
Die gebräuchlichen Reagenzien, die in den Reaktionen von CID 66800387 verwendet werden, umfassen Säuren, Basen, Oxidationsmittel und Reduktionsmittel. Die Reaktionsbedingungen können stark variieren, beinhalten aber oft kontrollierte Temperaturen, Drücke und pH-Werte, um die gewünschten Ergebnisse zu erzielen.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus den Reaktionen von CID 66800387 entstehen, hängen von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien ab.
Wissenschaftliche Forschungsanwendungen
CID 66800387 hat eine breite Palette von wissenschaftlichen Forschungsanwendungen, darunter:
Chemie: Es wird als Reagenz in der organischen Synthese und als Baustein für die Entwicklung neuer chemischer Verbindungen verwendet.
Biologie: Es wird auf seine potenziellen biologischen Aktivitäten untersucht, einschließlich seiner Wechselwirkungen mit Enzymen und Rezeptoren.
Medizin: Es wird auf seine potenziellen therapeutischen Wirkungen untersucht, einschließlich seiner Fähigkeit, biologische Pfade zu modulieren, die an Krankheitsprozessen beteiligt sind.
Industrie: Es wird bei der Entwicklung neuer Materialien wie Polymeren und Beschichtungen sowie als Katalysator in verschiedenen industriellen Prozessen eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von CID 66800387 beinhaltet seine Wechselwirkung mit bestimmten molekularen Zielstrukturen und Pfaden. Diese Verbindung kann an Enzyme, Rezeptoren und andere Proteine binden und deren Aktivität modulieren, wodurch verschiedene biologische Prozesse beeinflusst werden. Die genauen molekularen Zielstrukturen und Pfade, die beteiligt sind, können je nach spezifischer Anwendung und Kontext variieren.
Analyse Chemischer Reaktionen
Types of Reactions
CID 66800387 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
The common reagents used in the reactions of CID 66800387 include acids, bases, oxidizing agents, and reducing agents. The reaction conditions can vary widely, but they often involve controlled temperatures, pressures, and pH levels to achieve the desired outcomes.
Major Products Formed
The major products formed from the reactions of CID 66800387 depend on the specific reaction conditions and reagents used
Wissenschaftliche Forschungsanwendungen
CID 66800387 has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the development of new chemical compounds.
Biology: It is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: It is investigated for its potential therapeutic effects, including its ability to modulate biological pathways involved in disease processes.
Industry: It is used in the development of new materials, such as polymers and coatings, and as a catalyst in various industrial processes.
Wirkmechanismus
The mechanism of action of CID 66800387 involves its interaction with specific molecular targets and pathways. This compound can bind to enzymes, receptors, and other proteins, modulating their activity and influencing various biological processes. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Ähnliche Verbindungen zu CID 66800387 umfassen andere chemische Einheiten mit ähnlichen Strukturen und Eigenschaften. Diese Verbindungen können mithilfe von Datenbanken wie PubChem identifiziert werden, die Informationen zu strukturell verwandten Verbindungen bereitstellen.
Einzigartigkeit
CID 66800387 ist aufgrund seiner spezifischen chemischen Struktur und Eigenschaften einzigartig, die es von anderen ähnlichen Verbindungen unterscheiden.
Eigenschaften
Molekularformel |
C29H34F2N4O7 |
|---|---|
Molekulargewicht |
588.6 g/mol |
IUPAC-Name |
(1R,14Z,18R,22R,26S,29S)-26-tert-butyl-13,13-difluoro-24,27-dioxo-2,17,23-trioxa-4,11,25,28-tetrazapentacyclo[26.2.1.03,12.05,10.018,22]hentriaconta-3,5,7,9,11,14-hexaene-29-carboxylic acid |
InChI |
InChI=1S/C29H34F2N4O7/c1-28(2,3)23-25(36)35-15-16(14-19(35)26(37)38)41-24-22(32-17-8-4-5-9-18(17)33-24)29(30,31)12-7-13-40-20-10-6-11-21(20)42-27(39)34-23/h4-5,7-9,12,16,19-21,23H,6,10-11,13-15H2,1-3H3,(H,34,39)(H,37,38)/b12-7-/t16-,19+,20-,21-,23-/m1/s1 |
InChI-Schlüssel |
GAWSCEHDGCHIPM-XOAJHGEBSA-N |
Isomerische SMILES |
CC(C)(C)[C@H]1C(=O)N2C[C@@H](C[C@H]2C(=O)O)OC3=NC4=CC=CC=C4N=C3C(/C=C\CO[C@@H]5CCC[C@H]5OC(=O)N1)(F)F |
Kanonische SMILES |
CC(C)(C)C1C(=O)N2CC(CC2C(=O)O)OC3=NC4=CC=CC=C4N=C3C(C=CCOC5CCCC5OC(=O)N1)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



-isoquinolinyl)-](/img/structure/B12634112.png)

![2-{[(2,4-Dimethoxyphenyl)methyl]amino}-1-(4-nitrophenyl)ethan-1-one](/img/structure/B12634117.png)
![3-Bromo-5-[(2-methylpropan-2-yl)oxy]aniline](/img/structure/B12634124.png)

![(1S,3R,3aR,6aS)-5-(3-chloro-4-fluorophenyl)-1-(1H-indol-3-ylmethyl)spiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-2',4,6-trione](/img/structure/B12634135.png)

![1,3-Diphenyl-3-[2-(phenylselanyl)anilino]prop-2-en-1-one](/img/structure/B12634149.png)
![{2-[(2,2-Dimethylpropyl)sulfanyl]pyridin-3-yl}methanol](/img/structure/B12634154.png)



![1H-Indazole-3-carboxylic acid, 1-[(2,3-dichlorophenyl)methyl]-](/img/structure/B12634198.png)
